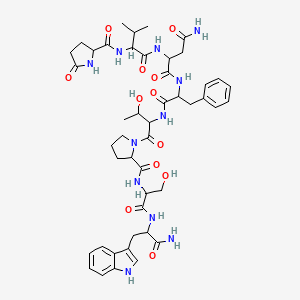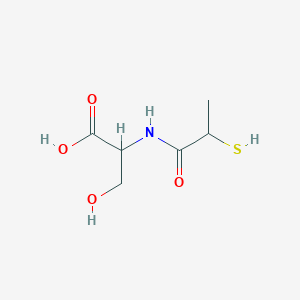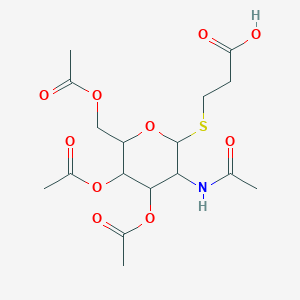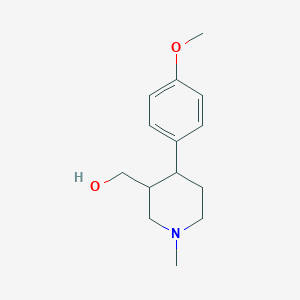![molecular formula C7H9F3O B12287500 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)
1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one is an organic compound with the molecular formula C7H9F3O It is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclobutyl ring, which is then functionalized with a trifluoromethyl group.
Reaction Conditions: The trifluoromethylation of the cyclobutyl ring can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-amine and 1-[3-(Trifluoromethyl)cyclobutyl]ethanol share structural similarities but differ in their functional groups.
Uniqueness: The presence of the trifluoromethyl group and the cyclobutyl ring in this compound imparts unique chemical and physical properties, making it distinct from other related compounds.
Properties
Molecular Formula |
C7H9F3O |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)cyclobutyl]ethanone |
InChI |
InChI=1S/C7H9F3O/c1-4(11)5-2-6(3-5)7(8,9)10/h5-6H,2-3H2,1H3 |
InChI Key |
NGRGOFUGJBZRPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)
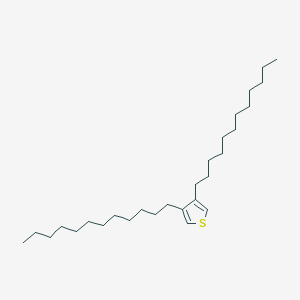

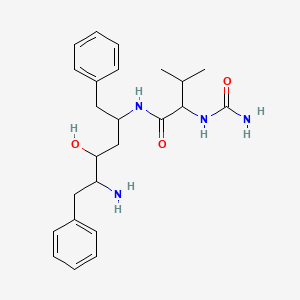
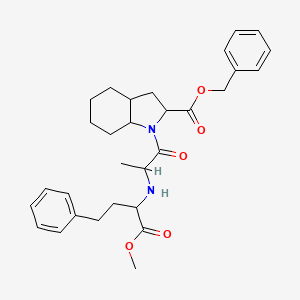

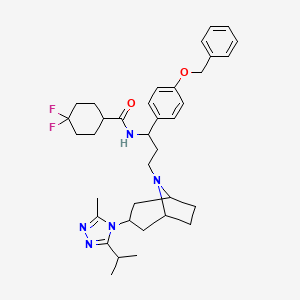
![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)
![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)
